![molecular formula C19H21N3O5S B2774803 ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-66-6](/img/structure/B2774803.png)

ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

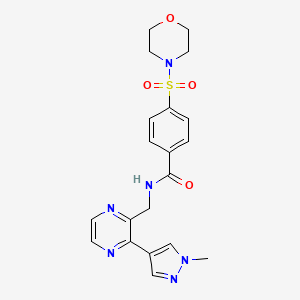

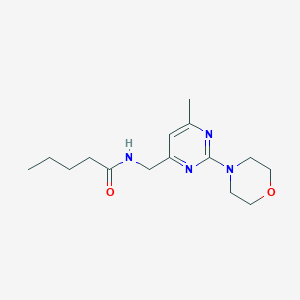

The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a benzamido group, and a dihydrothieno[2,3-c]pyridine group. These groups suggest that the compound might have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the structure of complex organic compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl and benzamido groups might be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Applications De Recherche Scientifique

Antiulcer Medication Development

This compound has been evaluated for its potential in treating various types of experimental gastric and duodenal ulcers in rats . It has shown promise as an antiulcer agent with effects comparable or superior to cimetidine, a well-known H2-receptor antagonist. Its ability to inhibit gastric acid and pepsin output, as well as accelerate the healing of chronic gastric ulcers, positions it as a candidate for further research and development in antiulcer medication.

Suzuki–Miyaura Cross-Coupling Reactions

In the field of organic synthesis, particularly in the formation of carbon-carbon bonds, the Suzuki–Miyaura cross-coupling reaction is a pivotal method . The compound could potentially serve as a boron reagent in these reactions, contributing to the synthesis of complex organic molecules with high precision and functional group tolerance.

Catalytic Protodeboronation

The compound may be used in the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the synthesis of various pharmaceuticals and fine chemicals, where the selective removal of boron groups is necessary without affecting other functional groups in the molecule.

Gastric Mucosal Protection

Research indicates that this compound can increase gastric mucosal blood flow . This property is significant for the development of drugs that protect the gastric lining from damage caused by stress or the ingestion of irritants, thereby preventing ulcer formation.

Gastric Acid Secretion Inhibition

The compound has been shown to inhibit gastric acid secretion stimulated by 2-deoxy-D-glucose in anesthetized rats . This suggests its potential use in the treatment of conditions associated with excessive gastric acid production, such as Zollinger-Ellison syndrome.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-carbamoyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-4-6-12(26-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRFLCQNYQUIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)

![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)